molecular formula C17H23N5O B7007367 N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7007367
M. Wt: 313.4 g/mol
InChI Key: QYAHWPWWJAKLTD-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a combination of pyrimidine, pyrazole, and cyclobutyl groups

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-17(2,3)16-18-9-8-13(21-16)20-15(23)14-12(10-19-22(14)4)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHWPWWJAKLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=NN2C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include tert-butylamine, cyclobutyl bromide, and methylpyrazole. The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyrazole derivatives, such as:

  • N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxylate
  • N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-sulfonamide

Uniqueness

N-(2-tert-butylpyrimidin-4-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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